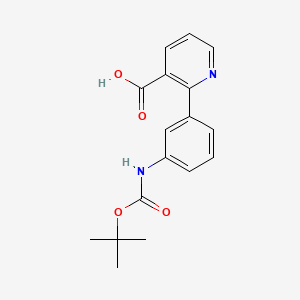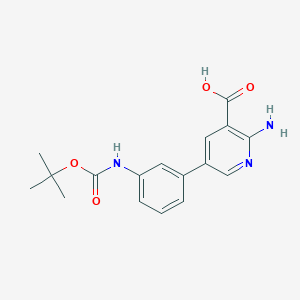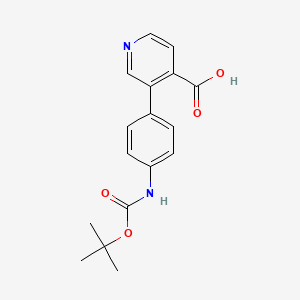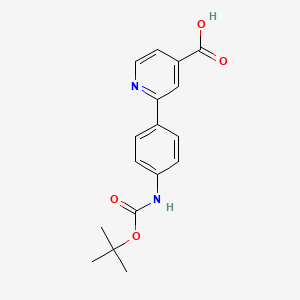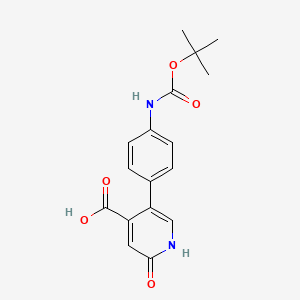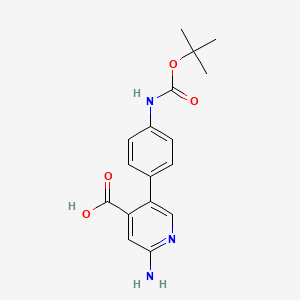
2-Amino-5-(4-BOC-aminophenyl)nicotinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-(4-BOC-aminophenyl)nicotinic acid, 95% (2-APN) is a derivative of the nicotinic acid molecule and is used in a variety of scientific research applications. It is an important intermediate in the synthesis of many compounds, including pharmaceuticals, and is one of the most widely used building blocks in organic synthesis. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 2-APN.
Applications De Recherche Scientifique
2-Amino-5-(4-BOC-aminophenyl)nicotinic acid, 95% is used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, and has been used as a building block in the synthesis of other compounds. It has also been used in the synthesis of fluorescent dyes, as well as in the synthesis of organic compounds such as carbohydrates, amino acids, and peptides.
Mécanisme D'action
2-Amino-5-(4-BOC-aminophenyl)nicotinic acid, 95% is an intermediate in the synthesis of compounds that act as agonists or antagonists of nicotinic receptors. These receptors are found in the central and peripheral nervous systems and are involved in the transmission of signals between neurons. Agonists bind to the receptor and activate it, while antagonists bind to the receptor and block its activation.
Biochemical and Physiological Effects
2-Amino-5-(4-BOC-aminophenyl)nicotinic acid, 95% is used in the synthesis of compounds that have a variety of biochemical and physiological effects. For example, agonists of nicotinic receptors can act as stimulants, while antagonists can act as sedatives. Agonists can also act as analgesics and can be used to treat pain. Antagonists can act as muscle relaxants and can be used to treat spasticity.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-Amino-5-(4-BOC-aminophenyl)nicotinic acid, 95% in lab experiments has several advantages. It is a relatively inexpensive and readily available compound, and its two-step synthesis process is relatively simple. However, there are also some limitations to its use. It is not very stable and can decompose over time, and it is also toxic and should be handled with care.
Orientations Futures
There are a number of potential future directions for 2-Amino-5-(4-BOC-aminophenyl)nicotinic acid, 95%. It could be used in the synthesis of novel compounds with different biochemical and physiological effects. It could also be used in the development of new drugs and therapies that target nicotinic receptors. Additionally, it could be used to develop new fluorescent dyes and imaging agents. Finally, it could be used in the synthesis of organic compounds, such as carbohydrates, amino acids, and peptides.
Méthodes De Synthèse
2-Amino-5-(4-BOC-aminophenyl)nicotinic acid, 95% can be synthesized in a two-step process. The first step involves the reaction of 4-BOC-aminophenol with 2-bromoacetamide in the presence of a base to form 4-BOC-amino-2-bromo-5-nitrophenol. This intermediate is then reacted with sodium azide in the presence of a base to form 2-Amino-5-(4-BOC-aminophenyl)nicotinic acid, 95%.
Propriétés
IUPAC Name |
2-amino-5-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-17(2,3)24-16(23)20-12-6-4-10(5-7-12)11-8-13(15(21)22)14(18)19-9-11/h4-9H,1-3H3,(H2,18,19)(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSCAYDLRCDOIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=C(N=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

